"2,2-Dibromo-1-(4-methylphenyl)ethanone" chemical properties and structure
"2,2-Dibromo-1-(4-methylphenyl)ethanone" chemical properties and structure
The Gem-Dibromide Gateway to 1,2-Dicarbonyls and Heterocycles [1]
Executive Summary
This technical guide profiles 2,2-Dibromo-1-(4-methylphenyl)ethanone (also known as
This molecule is the primary gateway to 4-methylphenylglyoxal (via Kornblum oxidation or hydrolysis) and is essential for synthesizing complex heterocycles like quinoxalines and thiazoles without the use of toxic selenium dioxide.[1] This guide details its synthesis, reactivity profile, and handling protocols for drug development applications.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a p-tolyl moiety acylated by a dibromomethyl group.[1] The presence of two bulky, electron-withdrawing bromine atoms at the
Physicochemical Data Table
| Property | Data / Description |
| IUPAC Name | 2,2-Dibromo-1-(4-methylphenyl)ethanone |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 291.97 g/mol |
| Appearance | Crystalline solid (typically off-white to pale yellow) |
| Solubility | Soluble in |
| Reactivity Class | |
| Key Precursor | 4-Methylacetophenone (CAS: 122-00-9) |
| Primary Downstream | 4-Methylphenylglyoxal (p-Tolylglyoxal) |
Structural Reactivity Logic
The gem-dibromo motif confers specific reactivity distinct from the monobromide:
-
Inductive Effect: Two bromines exert a strong -I effect, increasing the carbonyl's susceptibility to nucleophilic attack (e.g., by water or amines).
-
Labile Bromines: The C-Br bonds are weaker than in alkyl bromides due to the adjacent carbonyl, facilitating
or elimination mechanisms.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Oxidation State: The
-carbon is effectively at the oxidation state of an aldehyde (when hydrolyzed), allowing conversion to glyoxals.
Synthetic Pathways (Upstream)
The synthesis relies on the controlled electrophilic halogenation of 4-methylacetophenone.[1] While N-bromosuccinimide (NBS) can be used, elemental bromine in acetic acid remains the most atom-economical and scalable method for the dibromo species.[1]
Reaction Mechanism & Flow
The reaction proceeds via acid-catalyzed enolization.[1] The first bromination is slower than the second; the introduction of the first bromine stabilizes the enol form, accelerating the second bromination.[1] This kinetic feature makes stopping at the monobromide difficult without stoichiometric control, but facilitates high-yield synthesis of the dibromide when excess bromine is used.[1]
Figure 1: Sequential bromination pathway.[1] The electron-withdrawing effect of the first bromine enhances the acidity of the remaining
Experimental Protocol: Synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone
Objective: Synthesize 10g of target material. Safety: Bromine is corrosive and toxic.[1][2] Perform in a fume hood.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HBr gas.
-
Dissolution: Add 4-methylacetophenone (5.0 g, 37.3 mmol) and Glacial Acetic Acid (50 mL) to the flask. Stir until dissolved.
-
Bromination: Charge the addition funnel with Bromine (
) (13.1 g, 4.2 mL, 82 mmol, 2.2 eq). -
Addition: Add the bromine dropwise over 30–45 minutes.
-
Reaction: Stir at room temperature for 2–3 hours. The solution typically turns from dark red to orange/yellow as bromine is consumed.[1]
-
Quench: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.[1]
-
Isolation: Filter the solid via vacuum filtration.[1] Wash with cold water (
mL) to remove acetic acid and HBr. -
Purification: Recrystallize from ethanol or an ethanol/water mixture to yield off-white crystals.[1]
Reactivity Profile (Downstream)
The utility of 2,2-dibromo-1-(4-methylphenyl)ethanone lies in its ability to transform into 1,2-dicarbonyls or heterocycles.[1]
The Kornblum Oxidation (Glyoxal Synthesis)
Reaction with Dimethyl Sulfoxide (DMSO) converts the dibromide into 4-methylphenylglyoxal . This is a superior alternative to oxidizing 4-methylacetophenone with Selenium Dioxide (
-
Mechanism: DMSO acts as a nucleophile, displacing bromide to form an alkoxysulfonium salt, which then undergoes elimination (using a base like
) to release dimethyl sulfide and the glyoxal.
Heterocycle Synthesis (The Hantzsch-Type Reactions)
The gem-dibromide reacts with binucleophiles:
Figure 2: Divergent reactivity pathways.[1] The compound serves as a linchpin for accessing oxidized scaffolds and N-heterocycles.[1]
Protocol: Synthesis of 4-Methylphenylglyoxal (via DMSO)
-
Dissolution: Dissolve 2,2-dibromo-1-(4-methylphenyl)ethanone (1 eq) in DMSO (5–10 volumes).
-
Reaction: Stir at room temperature for 12–24 hours. Alternatively, heat to 60°C for 2 hours to accelerate.
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[1][3]
-
Analysis: The product often exists as a hydrate in the presence of water.[1] NMR will show the loss of the
-proton signal ( ) and appearance of the aldehyde proton (or hydrate form).
Safety & Handling (E-E-A-T)
Warning:
-
Lachrymatory Hazard: Even though the dibromo derivative is heavier and less volatile than the monobromo (CAS 619-41-0), it can still release irritating vapors.[1] Always handle in a certified fume hood.[1]
-
Skin Contact: Causes severe irritation and potential burns.[1][2] Double-gloving (Nitrile) is recommended.
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium bisulfite to neutralize active bromine species before cleanup.[1]
References
-
BenchChem. (2025).[3] Synthesis and Characterization of alpha-bromoketones. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21298530: 4-Methylphenylglyoxal hydrate. Retrieved from [4]
-
Organic Syntheses. (Various). General procedures for Bromination of Acetophenones. (Referenced via standard protocols analogous to 4-bromoacetophenone synthesis). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4'-Bromoacetophenone (Analogous Hazard Data). Retrieved from
